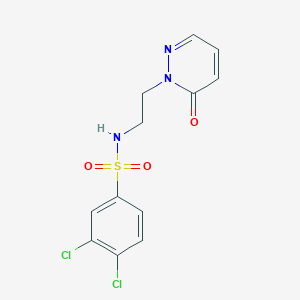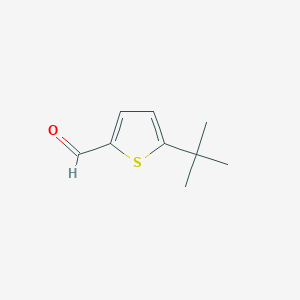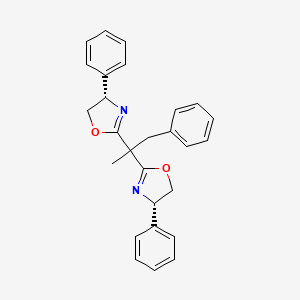
3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that combines several functional groups, including sulfonamide, pyridazinone, and aromatic chlorides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. The starting materials often include 3,4-dichlorobenzene sulfonyl chloride and ethyl 6-oxopyridazine-1(6H)-carboxylate. The reaction conditions may require the presence of a base such as triethylamine or sodium hydride to facilitate nucleophilic substitution.
Step 1: Preparation of Intermediate
React 3,4-dichlorobenzene sulfonyl chloride with ethyl 6-oxopyridazine-1(6H)-carboxylate in the presence of a base.
Solvent: Typically, anhydrous solvents like dichloromethane.
Temperature: Controlled to prevent decomposition, usually around room temperature or slightly elevated.
Step 2: Final Coupling
The intermediate product is then coupled with an ethylenediamine derivative.
Solvent: Often a polar aprotic solvent like dimethylformamide (DMF).
Conditions: The reaction may need to be carried out under reflux to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: : Capable of handling the exothermic nature of these reactions.
Continuous flow systems: : To increase the efficiency and safety of the process.
Purification techniques: : Such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: : Particularly at the sulfonamide group.
Oxidation and Reduction: : These reactions may modify the pyridazinone ring, impacting its electronic properties.
Aromatic Substitution: : Chlorine atoms on the benzene ring can be replaced through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Alkyl or aryl halides in the presence of a strong base like potassium tert-butoxide.
Major Products Formed
Oxidation Products: : Modified pyridazinone derivatives.
Reduction Products: : Reduced sulfonamide or pyridazinone groups.
Substitution Products: : New aromatic compounds with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : As a ligand in organometallic complexes for catalysis.
Analytical Chemistry: : For developing new reagents and sensors.
Biology
Enzyme Inhibition: : Potential inhibitor for specific enzymes involved in disease pathways.
Drug Design: : As a lead compound for developing new pharmaceuticals.
Medicine
Antibacterial and Antifungal Agents: : Exploring its efficacy in combating microbial infections.
Cancer Research: : Studying its potential to inhibit cancer cell growth through specific molecular pathways.
Industry
Polymer Chemistry: : Used in the synthesis of high-performance polymers.
Material Science: : In the development of novel materials with unique properties.
Wirkmechanismus
Molecular Targets
The compound targets specific enzymes or receptors, interfering with their normal function.
Enzyme Inhibition: : By mimicking the substrate or binding to the active site.
Pathways Involved
Signal Transduction Pathways: : Modulation of specific signaling cascades.
Metabolic Pathways: : Altering the metabolism of cells, particularly in microorganisms or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide Derivatives: : Known for their antibacterial properties.
Pyridazinone Compounds: : Used in various pharmacological applications.
Uniqueness
Combines features of both sulfonamide and pyridazinone groups, enhancing its biological activity and chemical reactivity.
The presence of dichloro-substituted benzene adds to its uniqueness, making it more reactive in aromatic substitution reactions.
This compound stands out due to its multi-functional nature, bridging the gap between chemistry, biology, and industrial applications. It offers a promising avenue for future research and development across various scientific fields.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O3S/c13-10-4-3-9(8-11(10)14)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFSAPBTAHAPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2905483.png)
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2905484.png)
![3-(benzenesulfonyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2905485.png)



![2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2905493.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2905494.png)
![N-(4-acetylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2905498.png)



![5-[(4-methylbenzenesulfonyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2905505.png)
![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2905506.png)
